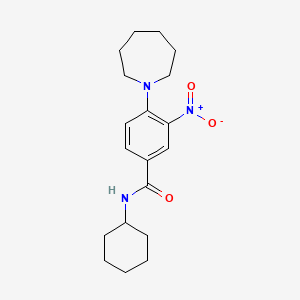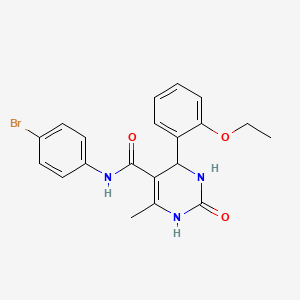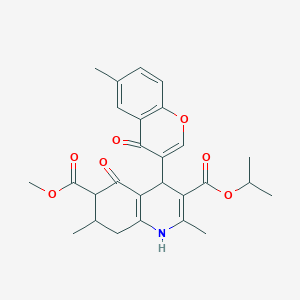![molecular formula C24H33N3OS B4137075 2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4137075.png)
2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
描述
2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as APTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. APTC belongs to the class of thiosemicarbazone compounds and has been studied for its anti-cancer, anti-viral, and anti-inflammatory properties.
作用机制
The mechanism of action of APTC involves the inhibition of specific enzymes necessary for the growth and replication of cancer cells and viruses. APTC inhibits ribonucleotide reductase, an enzyme necessary for DNA synthesis, in cancer cells. It also inhibits the viral protease enzyme in HIV and hepatitis C virus, preventing viral replication. APTC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
APTC has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the replication of HIV and hepatitis C virus, preventing the spread of infection. APTC has been shown to inhibit the activity of COX-2, reducing inflammation. In addition, APTC has been shown to have antioxidant properties, reducing oxidative stress in cells.
实验室实验的优点和局限性
One advantage of using APTC in lab experiments is its specificity for certain enzymes, making it a useful tool for studying the mechanisms of cancer and viral replication. A limitation of using APTC is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
未来方向
For APTC research include exploring its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for APTC in clinical settings. Additionally, research is needed to investigate the potential side effects and toxicity of APTC in humans.
科学研究应用
APTC has been studied for its anti-cancer properties, specifically in the treatment of breast cancer, leukemia, and colon cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme necessary for DNA synthesis. APTC has also been studied for its anti-viral properties, specifically in the treatment of HIV and hepatitis C virus. It has been shown to inhibit the replication of these viruses by targeting the viral protease enzyme. Additionally, APTC has been studied for its anti-inflammatory properties, specifically in the treatment of rheumatoid arthritis.
属性
IUPAC Name |
2-(1-adamantyl)-N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c28-22(16-24-13-17-10-18(14-24)12-19(11-17)15-24)26-23(29)25-20-6-2-3-7-21(20)27-8-4-1-5-9-27/h2-3,6-7,17-19H,1,4-5,8-16H2,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRNWRSEPCJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136993.png)
![N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4137007.png)
![N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4137009.png)
![2-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]ethanol](/img/structure/B4137013.png)
![N-[4-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4137023.png)

![2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4137026.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4137060.png)

![2-methoxy-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B4137077.png)
![N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137083.png)
![N-[(2R*,4R*,6S*)-2-cyclohexyl-6-(2-fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4137084.png)
![N-(4-chlorobenzyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B4137092.png)